1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol;hydrochloride
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Overview
Description
1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2375268-57-6 . It has a molecular weight of 221.77 . The IUPAC name for this compound is 1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride is 1S/C11H23NO.ClH/c1-10(2)6-4-5-9(7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder in its physical form . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Conformational and Structural Analyses
Conformational studies of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, have been conducted to understand their crystalline structures and interactions. These studies, characterized by X-ray diffraction analysis, reveal insights into the conformations of the amine fragments and their crystal packing, dominated by hydrogen-bonded chains or rings, offering a foundation for understanding similar compounds' behavior in various environments (Nitek et al., 2020).
Application in Analgesics
Research on derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, which share structural similarities, shows the potential for developing new classes of analgesics. Systematic variations in substituents on the nitrogen atom reveal nonclassical structure-activity relationships, indicating the dimethylamino group confers potent antagonist properties (Lednicer et al., 1981).
Chemical Synthesis and Characterization
The compound has also been involved in the synthesis and characterization of various chemical structures, showcasing its versatility in creating complex molecules. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene demonstrates the compound's utility in producing biologically active analogs and derivatives, highlighting the innovative pathways for synthesizing amino-differentiated compounds (Shireman & Miller, 2001).
Spectroscopic and Diffractometric Study
Polymorphism studies, such as those on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilize spectroscopic and diffractometric techniques to characterize different forms. These studies are essential for understanding the structural variations and stability of pharmaceutical compounds, thereby guiding formulation and storage conditions (Vogt et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)6-4-5-9(7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFZWUHPFGQFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C(C)(CN)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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